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Compound of Interest

Compound Name: 5-Methyl-2-hepten-4-one

Cat. No.: B1233884 Get Quote

An In-depth Technical Guide to 5-Methyl-2-
hepten-4-one
This technical guide provides a comprehensive overview of the chemical properties, structure,

synthesis, and analysis of 5-Methyl-2-hepten-4-one, a key aroma compound. The information

is intended for researchers, scientists, and professionals in the fields of chemistry, food

science, and drug development.

Chemical Properties and Structure
5-Methyl-2-hepten-4-one, also widely known as Filbertone, is a naturally occurring organic

compound primarily recognized as the principal flavor component of hazelnuts.[1][2] It is a

member of the enone class of organic compounds, characterized by a ketone functional group

conjugated with a carbon-carbon double bond.[1][3] The molecule exists as stereoisomers, with

the (E)-isomer being the most common.[4][5] The (S)-enantiomer is noted as the key flavor

compound in hazelnuts.[6]
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Identifier Value

IUPAC Name (E)-5-Methylhept-2-en-4-one[4]

Synonyms
Filbertone, (E)-5-Methyl-2-hepten-4-one,

Hazelnut ketone[7][8]

CAS Number
81925-81-7 ((E)-isomer), 102322-83-8 (racemic)

[4][7]

Molecular Formula C₈H₁₄O[4][9]

SMILES CCC(C)C(=O)/C=C/C[4]

InChI
1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-

3H3/b6-4+[4]

InChIKey ARJWAURHQDJJAC-GQCTYLIASA-N[4]

Physicochemical Properties
Property Value Reference

Molecular Weight 126.20 g/mol [4]

Appearance Colorless to yellow clear liquid [10]

Boiling Point 167-170 °C at 101.3 kPa [7][11]

Density 0.845 - 0.851 g/mL at 20-25 °C [7][11]

Refractive Index 1.4400 - 1.4450 at 20 °C [10][11]

Solubility

Slightly soluble in water;

soluble in chloroform,

methanol, and oils.

[7]

Vapor Pressure 2.48-13.89 hPa at 20-50℃ [7]

Experimental Protocols
Synthesis of (S)-5-Methylhept-2-en-4-one
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A chemoenzymatic synthesis route for enantioenriched (S)-5-methylhept-2-en-4-one has been

reported with an overall yield of 39%.[6] The following is a summary of the key steps.

Step 1: Synthesis of Ethyl (S)-4-methyl-3-oxohexanoate This step involves the reaction of

(S)-2-methylbutanoic acid with carbonyldiimidazole (CDI), followed by reaction with potassium

ethyl malonate and magnesium chloride. The product is purified by vacuum distillation.[11]

Step 2: Enzymatic Hydrolysis The resulting ethyl ester is hydrolyzed using Novozym 435 in a

phosphate buffer to yield (S)-4-methyl-3-oxohexanoic acid.[11]

Step 3: Aldol Condensation The keto acid is then reacted with acetaldehyde in the presence of

a phase-transfer catalyst (TBAHSO₄) to produce (S,E)-2-hydroxy-5-methylhept-4-one.

Purification is achieved through vacuum distillation.[11]

Step 4: Dehydration The final step involves the dehydration of the ketol using p-toluenesulfonic

acid monohydrate in cyclohexane at 70 °C. The product, (S)-5-methylhept-2-en-4-one, is

purified by vacuum distillation.[11]
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Synthesis of (S)-5-Methylhept-2-en-4-one

(S)-2-methylbutanoic acid

Ethyl (S)-4-methyl-3-oxohexanoate

CDI, Potassium ethyl malonate, MgCl2

(S)-4-methyl-3-oxohexanoic acid

Novozym 435, phosphate buffer

(S,E)-2-hydroxy-5-methylhept-4-one

Acetaldehyde, TBAHSO4

(S)-5-Methylhept-2-en-4-one

p-TsOH, Cyclohexane, 70°C

Click to download full resolution via product page

Chemoenzymatic synthesis workflow for (S)-5-Methylhept-2-en-4-one.

Purification
The primary method for purifying 5-Methyl-2-hepten-4-one, as indicated in synthetic

procedures, is vacuum distillation.[6][11] This technique is suitable for separating the relatively

volatile product from less volatile starting materials, byproducts, and catalysts.

For smaller scale or analytical purposes, purification can be achieved by column

chromatography on silica gel, using a non-polar eluent system such as a mixture of hexane

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1233884?utm_src=pdf-body-img
https://www.benchchem.com/product/b1233884?utm_src=pdf-body
https://spectrabase.com/spectrum/FEU9R2n4Qwz
https://www.mdpi.com/1420-3049/24/24/4497
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and ethyl acetate. The progress of the purification can be monitored by thin-layer

chromatography (TLC).

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

different types of protons in the molecule. The vinyl protons of the α,β-unsaturated system

will appear in the downfield region (typically 6-7 ppm). The proton at the chiral center (C5)

would be a multiplet due to coupling with adjacent protons. The methyl and ethyl groups will

show characteristic splitting patterns (doublet for the C5-methyl, triplet and quartet for the

ethyl group).

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon

of the ketone will be the most downfield signal (around 200 ppm). The two olefinic carbons

will appear in the range of 120-150 ppm. The remaining aliphatic carbons will be found in the

upfield region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 5-Methyl-2-hepten-4-one is characterized by a

molecular ion peak (M⁺) at m/z 126.[5] Common fragmentation patterns for ketones include α-

cleavage and McLafferty rearrangement.

Predicted Mass Spectrometry Fragmentation

[C8H14O]⁺˙ (m/z 126)

[M-CH3]⁺ (m/z 111)

α-cleavage

[M-C2H5]⁺ (m/z 97)

α-cleavage

[M-C3H7]⁺ (m/z 83)

α-cleavage

[M-C4H7O]⁺ (m/z 57)

McLafferty
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Predicted fragmentation pathways for 5-Methyl-2-hepten-4-one in MS.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Methyl-2-hepten-4-one will show characteristic absorption bands. A

strong band around 1670-1690 cm⁻¹ corresponds to the C=O stretching of the α,β-unsaturated

ketone. The C=C stretching vibration will appear around 1620-1640 cm⁻¹. The C-H stretching

vibrations for the aliphatic and vinylic protons will be observed around 2850-3000 cm⁻¹ and

3000-3100 cm⁻¹, respectively.

Biological Activity and Safety
5-Methyl-2-hepten-4-one is primarily known for its sensory properties and is widely used as a

flavoring agent in the food industry and as a fragrance ingredient.[1][8] It is listed as "Generally

Recognized As Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA),

with the FEMA number 3761.[4]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 5-Methyl-2-
hepten-4-one and concluded that there are "no safety concern at current levels of intake when

used as a flavouring agent".[12] A safety assessment by the Research Institute for Fragrance

Materials (RIFM) also supports its safe use in fragrance applications.[10]

To date, there is no significant evidence suggesting that 5-Methyl-2-hepten-4-one is involved

in any specific biological signaling pathways beyond its interaction with olfactory and gustatory

receptors. Its primary role in a biological context is as a stimulant of the senses of smell and

taste.

Conclusion
5-Methyl-2-hepten-4-one is a well-characterized molecule of significant interest to the flavor

and fragrance industries. Its chemical properties are well-documented, and several synthetic

routes, including enantioselective methods, have been established. Standard analytical

techniques such as NMR, MS, and IR spectroscopy are sufficient for its identification and

characterization. Based on current toxicological data, it is considered safe for its intended uses

in food and consumer products. Further research could explore its biosynthetic pathways in

hazelnuts and the structure-activity relationships of its various isomers and analogs on sensory

perception.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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